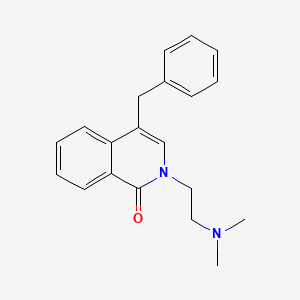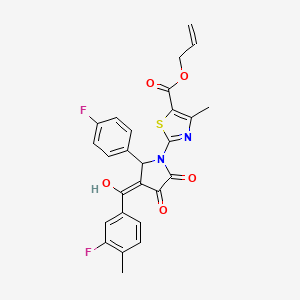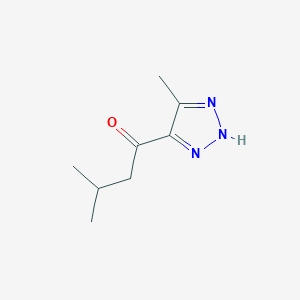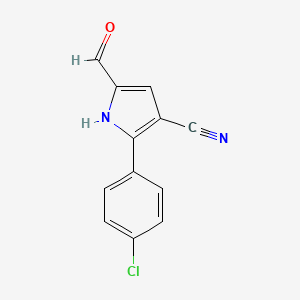![molecular formula C16H13NO2 B12868783 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxolane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via an acetalization reaction.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group on the biphenyl core is replaced with a nitrile group using a cyanide source.
Industrial Production Methods
Industrial production of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 3-(1,3-Dioxolan-2-yl)-1-propanol
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its biphenyl core, dioxolane ring, and nitrile group. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16H,7-8H2 |
InChI Key |
DVPOLYVUZSPXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




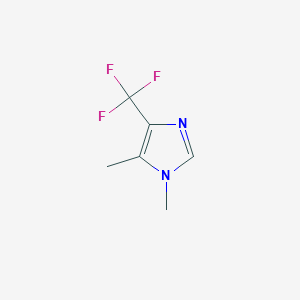

![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
